molecular formula C4H8Br2O2 B7980708 (2R,3R)-rel-2,3-Dibromobutane-1,4-diol CAS No. 90801-18-6

(2R,3R)-rel-2,3-Dibromobutane-1,4-diol

Cat. No.: B7980708
CAS No.: 90801-18-6
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-QWWZWVQMSA-N
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Description

Significance of Chiral Vicinal Diols in Contemporary Organic Chemistry

Chiral vicinal diols, which are non-superimposable on their mirror images, are crucial building blocks in modern organic chemistry. alfachemic.comresearchgate.net Their importance stems from their prevalence in a wide array of biologically active natural products and their utility as versatile intermediates in asymmetric synthesis. alfachemic.comiupac.org Asymmetric synthesis aims to create specific stereoisomers of a target molecule, a critical endeavor in the development of pharmaceuticals where different enantiomers can have vastly different physiological effects. wikipedia.orgkhanacademy.org Chiral diols can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction, leading to the desired enantiomerically enriched products. alfachemic.comnih.gov

The synthesis of chiral vicinal diols can be achieved through various methods, including the Sharpless asymmetric dihydroxylation, which allows for the creation of chiral diols from alkenes. wikipedia.org Other methods involve the use of chiral catalysts or starting from a chiral pool of readily available molecules like carbohydrates. alfachemic.comiupac.org

Classification and Nomenclature of 2,3-Dibromobutane-1,4-diol Stereoisomers

The molecule 2,3-dibromobutane-1,4-diol possesses two chiral centers at carbons 2 and 3. This leads to the possibility of multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. wikipedia.org The specific arrangement of the bromine and hydroxyl groups around these chiral centers gives rise to distinct stereoisomers with unique properties.

The stereoisomers of 2,3-dibromobutane-1,4-diol can be categorized into enantiomers and a meso compound. tardigrade.indoubtnut.com

Enantiomers: The (2R,3R) and (2S,3S) isomers are a pair of enantiomers. nih.govnih.gov Enantiomers are non-superimposable mirror images of each other. khanacademy.orgmasterorganicchemistry.com They have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal but opposite directions. The designation "(2R,3R)-rel-2,3-Dibromobutane-1,4-diol" refers to a racemic mixture, meaning it contains equal amounts of the (2R,3R) and (2S,3S) enantiomers. angelfire.comnist.gov

Meso Compound: The (2R,3S) isomer is a meso compound. masterorganicchemistry.comlibretexts.org A meso compound is an achiral compound that has chiral centers. libretexts.org It is superimposable on its mirror image and is optically inactive, meaning it does not rotate plane-polarized light. libretexts.org This is due to an internal plane of symmetry within the molecule that cancels out the optical activity of the individual chiral centers. masterorganicchemistry.comlibretexts.org The (2R,3S) and (2S,3R) notations for this meso form describe the same molecule. masterorganicchemistry.comnih.gov

The existence of a meso form reduces the total number of possible stereoisomers for a compound with two chiral centers from the theoretical maximum of four (2^n where n is the number of chiral centers) to three. tardigrade.indoubtnut.com

The relative stereochemistry of the hydroxyl and bromine groups in the different stereoisomers of 2,3-dibromobutane-1,4-diol has significant consequences for their chemical reactivity and how they are used in synthetic planning. The spatial arrangement of these functional groups dictates their accessibility and the feasibility of certain reaction pathways.

For example, the relative orientation of the hydroxyl groups is crucial for reactions such as the formation of cyclic ethers (epoxides). researchgate.netyoutube.com The anti-periplanar arrangement of the leaving group and the nucleophilic hydroxyl group is often required for efficient intramolecular cyclization. youtube.com The different stereoisomers will adopt conformations where this arrangement is more or less favored, leading to differences in reaction rates and product distributions.

In synthetic design, the choice of a specific stereoisomer of 2,3-dibromobutane-1,4-diol as a starting material can determine the stereochemistry of the final product. For instance, the synthesis of specific stereoisomers of diepoxides or other complex molecules relies on starting with the correct diastereomer of the diol. researchgate.net

Fundamental Role of this compound in Advanced Chemical Research

This compound, as a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, is a valuable precursor in various areas of chemical research. lookchem.com Its two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be involved in a variety of transformations.

This compound is a key starting material for the synthesis of other important chemical entities. For example, it can be used to prepare diepoxybutane, a versatile building block in organic synthesis. researchgate.net The stereochemistry of the starting diol directly influences the stereochemistry of the resulting epoxide.

Furthermore, the individual enantiomers, if resolved from the racemic mixture, can be employed in asymmetric synthesis to introduce chirality into new molecules. alfachemic.com The defined stereochemistry of these diols allows for the construction of complex target molecules with a high degree of stereocontrol.

Data for 2,3-Dibromobutane-1,4-diol Stereoisomers

PropertyThis compound(2S,3S)-1,4-Dibromobutane-2,3-diol(2R,3S)-rel-2,3-Dibromo-1,4-butanediol
CAS Number 1947-58-6 nist.govlookchem.com299-70-7 nih.gov76818-94-5 nih.gov
Molecular Formula C₄H₈Br₂O₂ nist.govlookchem.comC₄H₈Br₂O₂ nih.govC₄H₈Br₂O₂ nih.gov
Molecular Weight 247.91 g/mol nih.govnist.govlookchem.com247.91 g/mol nih.gov247.91 g/mol nih.gov
Melting Point 88-90 °C lookchem.comsigmaaldrich.comNot readily available82-84 °C
Boiling Point 315.4 °C at 760 mmHg lookchem.comNot readily available365.3°C
Stereochemistry Racemic mixture of (2R,3R) and (2S,3S)Enantiomerically pure (S,S)Meso compound
Synonyms dl-2,3-Dibromo-1,4-butanediol nist.gov(+/-)-1,4-DIBROMO-2,3-BUTANEDIOL nih.govmeso-2,3-Dibromobutane-1,4-diol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dibromobutane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1947-58-6, 90801-18-6
Record name rel-(2R,3R)-2,3-Dibromo-1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1947-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediol, 2,3-dibromo-, (theta,theta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090801186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Investigations of Chemical Transformations Involving 2r,3r Rel 2,3 Dibromobutane 1,4 Diol Scaffolds

Nucleophilic Substitution Reactions at Bromine-Bearing Carbons

The electron-withdrawing nature of the bromine atoms renders the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental for the synthetic utility of the diol, enabling the introduction of diverse functional groups.

Nucleophilic substitution at the secondary, bromine-bearing carbons of (2R,3R)-rel-2,3-dibromobutane-1,4-diol typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A defining characteristic of the SN2 reaction is its stereospecificity. The reaction involves a backside attack by the nucleophile on the electrophilic carbon, occurring on the side opposite to the leaving group (the bromide ion). nih.govsigmaaldrich.com This backside attack forces the molecule's stereochemistry to invert, in a process known as Walden inversion. sigmaaldrich.com

For a single SN2 reaction on one of the chiral centers, the (2R,3R) enantiomer would be converted to a product with an S configuration at the reaction center. For example, if a nucleophile substitutes the bromine at C2, the product would have a (2S,3R) configuration. All SN2 reactions are characterized by this inversion of configuration. nih.gov The rate and success of this substitution are influenced by stereoelectronic effects, where the specific spatial arrangement of atoms and orbitals impacts reactivity.

Table 1: Stereochemical Outcome of SN2 Reaction at One Center

Starting Enantiomer Reaction Center Nucleophile Attack Product Configuration
(2R,3R) C2 Backside (2S,3R)
(2R,3R) C3 Backside (2R,3S)
(2S,3S) C2 Backside (2R,3S)
(2S,3S) C3 Backside (2S,3R)

The bromine atoms in this compound can be displaced by a variety of nucleophiles, making it a versatile intermediate for creating new molecules. This reactivity allows for the strategic replacement of bromine with other functional groups.

Common nucleophiles used in these transformations include:

Hydroxide (B78521) ions (OH⁻) : Reaction with a base like sodium hydroxide can replace the bromine atoms with hydroxyl groups, leading to the formation of butane-1,2,3,4-tetraol.

Iodide ions (I⁻) : Iodide is an effective nucleophile that can displace bromide. This substitution is often a prelude to elimination reactions, as the resulting vicinal di-iodide is highly susceptible to dehalogenation. doubtnut.com

Amines : Nucleophilic attack by amine groups can introduce nitrogen-containing functionalities, leading to the synthesis of various amino-alcohols.

The choice of nucleophile and reaction conditions allows for controlled functional group interconversion, highlighting the compound's role as a valuable synthetic building block.

Elimination Reactions (Dehalogenation)

The presence of two bromine atoms on adjacent carbons (vicinal dibromide) makes the this compound scaffold prone to elimination reactions, resulting in the formation of an alkene.

Dehalogenation of vicinal dibromides, such as in this compound, often proceeds through a concerted, bimolecular elimination (E2) mechanism. This type of reaction is highly stereospecific and requires a specific spatial arrangement of the leaving groups. For the E2 mechanism to occur, the two bromine atoms must be in an anti-periplanar conformation (oriented 180° apart). doubtnut.com

The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene product.

The (2R,3R) and (2S,3S) enantiomers (the components of the rel mixture) will undergo anti-elimination to yield the cis-alkene , which in this case is (Z)-2,3-dihydroxybut-2-ene. doubtnut.com

In contrast, the corresponding meso diastereomer, (2R,3S)-2,3-dibromobutane-1,4-diol, would yield the trans-alkene , (E)-2,3-dihydroxybut-2-ene, under the same conditions. doubtnut.com

This stereochemical relationship is a direct consequence of the required anti-periplanar geometry in the E2 transition state.

Table 2: Stereochemical Outcome of E2 Dehalogenation

Starting Stereoisomer Required Conformation Alkene Product
(2R,3R) or (2S,3S) Anti-periplanar Br atoms cis-alkene
meso-(2R,3S) Anti-periplanar Br atoms trans-alkene

Reductive dehalogenation of vicinal dibromides can be effectively achieved using zerovalent metals, such as zinc (Zn) or iron (Fe), in aqueous or organic solvents. These reactions are of interest for both organic synthesis and environmental remediation. Mechanistic studies using various vicinal dibromide stereoisomers as probes have shown that these reductions are typically highly stereospecific.

The reaction with zerovalent metals generally proceeds via an anti-elimination pathway, similar to the E2 mechanism. This suggests a concerted or very rapid two-electron transfer process from the metal surface to the dibromide. The metal is believed to attack one halogen, leading to the formation of an organometallic intermediate which then rapidly eliminates the second halogen to form the double bond. The use of zinc is particularly favorable in these reactions.

Research indicates that even if radical intermediates are generated during the reduction, they are likely short-lived and remain bound to the metal surface before undergoing a second reduction step, thus preserving the stereochemical outcome.

Redox Chemistry of Hydroxyl and Bromine Functionalities

The this compound molecule possesses two distinct functional groups that can participate in redox reactions: the primary hydroxyl (-OH) groups and the bromo (-Br) groups.

Oxidation of Hydroxyl Groups : The primary alcohol functionalities can be oxidized to form the corresponding carbonyl compounds. Under controlled oxidation, they can be converted to aldehydes, and with stronger oxidizing agents, to carboxylic acids. Selective oxidation of the hydroxyl groups while leaving the bromine atoms intact requires careful choice of reagents, as many strong oxidants could also affect the C-Br bonds.

Reduction of Bromine Functionalities : As discussed in the context of elimination reactions (Section 3.2), the bromine atoms are the primary sites for reduction. This reductive dehalogenation can be accomplished using zerovalent metals or other reducing agents like sodium iodide. This process removes the bromine atoms and results in the formation of a carbon-carbon double bond, yielding an unsaturated diol.

The interplay between these two functionalities allows for a range of synthetic transformations, where one part of the molecule can be modified while the other is preserved, or both can be reacted simultaneously under appropriate conditions.

Oxidation of Hydroxyl Groups to Carbonyls

The primary alcohol functionalities of this compound can be oxidized to the corresponding carbonyl groups, yielding (2R,3R)-2,3-dibromobutane-1,4-dial. This transformation requires mild oxidizing agents to prevent over-oxidation to carboxylic acids.

One of the most effective and widely used methods for this conversion is the Swern oxidation. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgyoutube.com The reaction proceeds under mild, low-temperature conditions (typically -78 °C), which is crucial for preserving the stereochemistry at the chiral centers and preventing side reactions. wikipedia.org

The mechanism of the Swern oxidation involves several key steps as outlined below:

Activation of DMSO: DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgyoutube.com

Formation of Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, leading to the formation of an alkoxysulfonium salt. chemistrysteps.com

Ylide Formation: Triethylamine, acting as a base, deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. youtube.com

Intramolecular Proton Transfer: The ylide undergoes a five-membered ring transition state where a proton is transferred from the carbon bearing the hydroxyl group to the ylide carbon. youtube.com

Product Formation: The intermediate collapses to form the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

While specific experimental data for the Swern oxidation of this compound is not extensively reported in the literature, the general applicability of this method to primary alcohols suggests it would be a suitable approach. The expected product would be (2R,3R)-2,3-dibromosuccinaldehyde.

Table 1: Plausible Reagents for the Oxidation of this compound

Oxidizing SystemReagentsTypical ConditionsExpected Product
Swern OxidationDMSO, (COCl)₂, Et₃NCH₂Cl₂, -78 °C(2R,3R)-2,3-dibromosuccinaldehyde
Dess-Martin PeriodinaneDMPCH₂Cl₂, rt(2R,3R)-2,3-dibromosuccinaldehyde
Pyridinium ChlorochromatePCCCH₂Cl₂, rt(2R,3R)-2,3-dibromosuccinaldehyde

Reduction of Carbon-Bromine Bonds

The reduction of the vicinal dibromides in this compound leads to the formation of but-2-ene-1,4-diol. This transformation is a dehalogenation reaction and can be achieved using various reducing agents. The stereochemical outcome of the reaction is highly dependent on the mechanism of the chosen reducing system.

A common method for the dehalogenation of vicinal dihalides is the reaction with iodide ions, often from sodium iodide in acetone. This reaction proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the two bromine atoms. In the case of this compound, a conformation where the two bromine atoms are anti-periplanar would lead to the formation of (E)-but-2-ene-1,4-diol.

Another effective method is the use of zinc dust in a suitable solvent. The reaction with zinc proceeds via a metal-mediated elimination. While the stereospecificity can be high, it is not always as strictly anti as the iodide-induced elimination.

Catalytic transfer hydrogenation offers a milder alternative for the reduction of carbon-halogen bonds. nih.gov This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., palladium or nickel). rsc.org The mechanism involves the transfer of hydrogen atoms to the substrate, leading to the cleavage of the C-Br bonds. The stereochemistry of the resulting alkene would depend on the nature of the catalyst and the reaction conditions.

Table 2: Potential Reducing Agents for the Dehalogenation of this compound

Reducing SystemReagentsProbable MechanismExpected Major Product
Iodide-induced EliminationNaI in AcetoneE2 (anti-elimination)(E)-but-2-ene-1,4-diol
Metal-mediated EliminationZn dustMetal surface reaction(E)-but-2-ene-1,4-diol
Catalytic Transfer HydrogenationHCOOH, Pd/CCatalytic cycle(Z)- or (E)-but-2-ene-1,4-diol

Advanced Mechanistic Studies and Transition State Analysis

Characterization of Cyclic Bromonium Ion Intermediates

The formation of this compound typically proceeds via the bromination of (Z)-but-2-ene-1,4-diol. A key mechanistic feature of this reaction is the formation of a cyclic bromonium ion intermediate. acs.orgfiveable.me This three-membered ring containing a positively charged bromine atom has been the subject of extensive study, as its structure and stability dictate the stereochemical outcome of the reaction. acs.org

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in providing evidence for the existence of bromonium ions. nih.gov In some cases, stable bromonium ions have been isolated and characterized by X-ray crystallography, confirming their cyclic nature. nih.gov For the reaction involving (Z)-but-2-ene-1,4-diol, low-temperature NMR studies could potentially allow for the direct observation of the corresponding bromonium ion intermediate, providing valuable insights into its structure and bonding. The symmetry of the resulting bromonium ion would influence the subsequent attack of the bromide ion.

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and understanding the structures and energies of transition states. wikipedia.org For the chemical transformations of this compound, computational studies can provide a detailed picture of the reaction pathways that are often difficult to probe experimentally.

For the oxidation of the hydroxyl groups, DFT calculations can model the transition state of the intramolecular proton transfer within the sulfur ylide intermediate in the Swern oxidation. nih.gov This would allow for the determination of the activation energy and provide a rationale for the observed reaction rates and stereoselectivity.

In the case of the reduction of the carbon-bromine bonds, computational modeling can be used to compare the energetics of the different possible transition states for the E2 elimination with iodide and the metal-mediated dehalogenation with zinc. This can help to predict the stereochemical outcome and understand the factors that control it.

Furthermore, DFT calculations can be employed to study the structure and stability of the cyclic bromonium ion intermediate formed during the bromination of (Z)-but-2-ene-1,4-diol. By calculating the energies of different possible structures and the energy barriers for the attack of the bromide ion at different positions, it is possible to rationalize the observed anti-addition and the formation of the (2R,3R)-rel product. These computational approaches provide a molecular-level understanding of the factors governing the reactivity and stereochemistry of reactions involving the this compound scaffold. nih.gov

Computational Chemistry and Theoretical Studies of Dibromobutane Diol Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in elucidating the three-dimensional structure and predicting the reactivity of complex organic compounds. nih.govyoutube.com For (2R,3R)-rel-2,3-Dibromobutane-1,4-diol, DFT calculations can determine the most stable geometric conformations by optimizing bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's preferred shape.

Furthermore, DFT is employed to predict various aspects of a molecule's reactivity. By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, researchers can identify reactive sites. For instance, the regions of positive and negative electrostatic potential on the molecule's surface indicate likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting chemical reactivity and kinetic stability. nih.gov DFT calculations have been shown to predict bond dissociation enthalpies with high accuracy, which is fundamental for understanding chemical reactivity and selectivity. nrel.gov

Below is a representative table of the type of data that can be generated from DFT calculations for the structural analysis of this compound.

ParameterCalculated ValueMethod/Basis SetSignificance
C-C Bond Length~1.54 ÅB3LYP/6-31GStandard single bond length.
C-Br Bond Length~1.95 ÅB3LYP/6-31GIndicates the covalent bond strength.
C-O Bond Length~1.43 ÅB3LYP/6-31GTypical for an alcohol C-O bond.
C-C-Br Bond Angle~110.5°B3LYP/6-31GReflects tetrahedral geometry.
HOMO Energy-7.2 eVM06-2X/def2-TZVPRelates to ionization potential.
LUMO Energy-0.8 eVM06-2X/def2-TZVPRelates to electron affinity.
HOMO-LUMO Gap6.4 eVM06-2X/def2-TZVPIndicator of chemical stability.
Mulliken Charge on Br-0.15 eB3LYP/6-31G*Shows partial negative charge.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. Actual values would require specific computation for this compound.

Molecular Dynamics Simulations and Conformational Analysis

The functionality of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules by simulating their motion over time. nih.govmdpi.com For this compound, MD simulations can reveal the accessible conformations and the energetic barriers between them.

The central C2-C3 bond of the butane (B89635) backbone is subject to torsional strain, leading to various staggered and eclipsed conformations. The key conformers are typically described by the dihedral angle between the two bromine atoms:

Anti-conformation: The bromine atoms are 180° apart. This is often the most stable conformation for simple alkanes as it minimizes steric hindrance between large substituents. libretexts.org

Gauche-conformation: The bromine atoms are 60° apart, leading to potential steric repulsion but also enabling intramolecular interactions.

Eclipsed-conformation: The substituents on the C2 and C3 carbons are aligned, resulting in high torsional and steric strain, making these conformations energetically unfavorable.

In this compound, the analysis is complicated by the presence of the hydroxyl (-OH) groups. These groups can participate in intramolecular hydrogen bonding, either with the other hydroxyl group or with a bromine atom. Such interactions can stabilize conformations, like the gauche form, that might otherwise be less favorable. researchgate.net MD simulations, often in conjunction with quantum mechanics methods, can map the potential energy surface, identifying the relative energies of these different conformers and the transition states that separate them. mdpi.com

ConformerBr-C-C-Br Dihedral AngleKey InteractionsRelative Energy (Illustrative)
Anti~180°Minimal steric repulsion between Br atoms.0 kcal/mol (Reference)
Gauche~60°Steric repulsion between Br atoms; potential for O-H···Br or O-H···O hydrogen bonding.0.5 - 2.0 kcal/mol
EclipsedHigh torsional and steric strain.> 5 kcal/mol

Note: Relative energies are illustrative and highly dependent on the specific intramolecular interactions present.

Theoretical Models for Chirality Recognition within Molecular Systems

Chirality is a fundamental property of this compound, which exists as a pair of enantiomers. wikipedia.org Theoretical models are essential for understanding and predicting how these enantiomers interact differently with other chiral entities, a process known as chiral recognition. wikipedia.orgnih.gov

The basis of chiral recognition is the formation of transient diastereomeric complexes between a chiral molecule (the analyte) and another chiral molecule (the selector). mdpi.com For recognition to occur, there must be a difference in the stability (Gibbs free energy) of the complexes formed with each enantiomer. nih.gov The "three-point interaction model" is a classic conceptual framework suggesting that a minimum of three simultaneous interactions are needed for effective chiral discrimination. researchgate.net

Computational chemistry allows for the explicit modeling of these interactions. By building models of the diastereomeric complexes—for example, between an enantiomer of the diol and a chiral stationary phase used in chromatography—researchers can calculate the interaction energies. Methods like DFT or high-level ab-initio calculations can quantify the contributions of various non-covalent forces, such as:

Hydrogen bonding (e.g., from the diol's -OH groups).

Halogen bonding (from the bromine atoms).

Dipole-dipole interactions.

Van der Waals forces.

By comparing the calculated binding energies for the (R,R)-diol-selector complex versus the (S,S)-diol-selector complex, a prediction can be made about which enantiomer will bind more strongly, and thus how they might be separated experimentally. acs.orgnih.gov

Quantum Chemical Analysis of Halogen Bonding and Intramolecular Interactions

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. wikipedia.orglibretexts.orgopenstax.org In this compound, the bromine and hydroxyl groups can participate in a variety of important intramolecular interactions, including hydrogen bonds and halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential on a halogen atom (the σ-hole) is attracted to a Lewis base, such as the oxygen of a hydroxyl group. mdpi.comnih.gov Quantum chemical calculations are indispensable for identifying and characterizing these bonds. nih.govmdpi.com

Intramolecular hydrogen bonding can occur between the two hydroxyl groups (O-H···O) or between a hydroxyl group and a bromine atom (O-H···Br). mdpi.comnih.gov While DFT studies on simple vicinal diols suggest that intramolecular O-H···O hydrogen bonds are unlikely, the presence of electronegative halogens can alter the electronic landscape. nih.govnih.gov

Advanced quantum chemical techniques are used to analyze these weak interactions in detail:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, providing evidence for the existence and strength of an interaction. ias.ac.in

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilizing energy associated with charge transfer between orbitals, such as from an oxygen lone pair to an anti-bonding σ* orbital of the O-H or C-Br bond, providing a measure of the interaction strength. mdpi.com

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that highlights regions of non-covalent interactions in real space, color-coding them to distinguish between attractive (like hydrogen and halogen bonds) and repulsive (steric clash) forces. nih.gov

Interaction TypeDonor/Acceptor AtomsComputational Analysis MethodSignificance
Halogen BondC-Br ··· O-HQTAIM, NBO, ESP analysisInfluences conformational preference and reactivity.
Hydrogen BondO-H ··· O-HQTAIM, NBO, IR frequency shiftsCan stabilize specific conformers.
Hydrogen BondO-H ··· Br-CQTAIM, NBO, IR frequency shiftsCompetes with other intramolecular interactions. researchgate.net
Van der WaalsVariousNCI Plot, Energy decompositionContributes to overall molecular stability.

These theoretical approaches provide a detailed picture of the subtle forces at play within the this compound molecule, governing its preferred three-dimensional structure and its potential interactions with other chemical species.

Advanced Spectroscopic Characterization Methodologies for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structural connectivity and stereochemistry of organic molecules. For (2R,3R)-rel-2,3-Dibromobutane-1,4-diol, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR methods are pivotal.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Proof

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The term "rel" in this compound indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. Due to their enantiomeric relationship, they are indistinguishable by NMR in an achiral solvent. In contrast, the meso diastereomer, (2R,3S)-rel-2,3-dibromo-1,4-butanediol, possesses an internal plane of symmetry, leading to a simpler NMR spectrum with fewer signals due to the chemical equivalence of certain nuclei.

Expected ¹H NMR Spectral Features for this compound:

CH-Br Protons (H2, H3): These methine protons, being directly attached to the carbon bearing a bromine atom, would appear as a multiplet in a downfield region, likely between 4.0 and 4.5 ppm. The coupling between H2 and H3 would provide information about their relative orientation.

CH₂-OH Protons (H1, H4): The diastereotopic methylene (B1212753) protons of the hydroxymethyl groups would each give rise to a distinct multiplet, further split by coupling to the adjacent methine proton (H2 or H3). These are expected to resonate in the range of 3.7 to 4.0 ppm.

OH Protons: The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration, solvent, and temperature.

Expected ¹³C NMR Spectral Features for this compound:

C-Br Carbons (C2, C3): These carbons would be significantly deshielded by the directly attached bromine atoms and are expected to appear in the range of 50-60 ppm.

C-OH Carbons (C1, C4): The carbons of the hydroxymethyl groups would resonate at a higher field compared to the C-Br carbons, likely in the 60-70 ppm region.

For comparison, the experimental NMR data for the analogous (2R,3R)-2,3-butanediol is presented below.

Table 1: Experimental NMR Data for (2R,3R)-2,3-butanediol

Nucleus Chemical Shift (ppm) Multiplicity
¹H NMR (meso-2,3-butanediol)
CH-OH ~3.5 Multiplet
OH Variable Broad Singlet
CH₃ ~1.1 Doublet
¹³C NMR (meso-2,3-butanediol)
CH-OH ~70
CH₃ ~18
¹H NMR ((2R,3R)-2,3-butanediol)
CH-OH ~3.8 Multiplet
OH Variable Broad Singlet
CH₃ ~1.2 Doublet
¹³C NMR ((2R,3R)-2,3-butanediol)
CH-OH ~68
CH₃ ~17

Data adapted from supplementary information from a Royal Society of Chemistry publication. rsc.org

2D NMR Techniques for Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity and relative stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the CH-Br proton (H2) and the protons of the adjacent CH₂-OH group (H1), as well as the other CH-Br proton (H3). Similarly, H3 would show a correlation to H4. This confirms the backbone connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals. For instance, the methine proton signal around 4.0-4.5 ppm would show a cross-peak with the carbon signal around 50-60 ppm, confirming the C-Br group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide through-space correlations between protons that are in close proximity, which is invaluable for conformational and stereochemical analysis. For cyclic or conformationally restricted molecules, the presence or absence of specific NOE cross-peaks can help determine the relative stereochemistry. For a flexible acyclic molecule like this compound, analysis of the preferred conformers would be necessary to interpret the NOESY data effectively.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Functional Group Identification and Confirmation of Diol Moiety

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

O-H Stretching: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl (O-H) group stretching vibrations, confirming the diol functionality. The broadness is due to hydrogen bonding.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds.

C-O Stretching: The C-O stretching vibration of the primary alcohol groups is expected to appear as a strong band in the 1000-1100 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations typically occur in the fingerprint region of the IR spectrum, usually between 500 and 700 cm⁻¹. These bands can be weak and may be coupled with other vibrations.

While a specific spectrum for the target compound is not available, the IR spectrum of the related 2,3-dibromobutane (B42614) shows characteristic C-H and C-Br absorptions. nist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretching 3200-3600 Strong, Broad
C-H Stretching 2850-3000 Medium to Strong
C-O Stretching 1000-1100 Strong
C-Br Stretching 500-700 Weak to Medium

Analysis of Conformational Isomers

Due to rotation around the C2-C3 single bond, this compound can exist in several conformational isomers (conformers). The relative energies of these conformers will determine their population at a given temperature. Both IR and Raman spectroscopy can be used to study these conformers, as different conformers will have slightly different vibrational frequencies.

A conformational study of the related 2,3-butanediol (B46004) diastereomers using matrix-isolation IR spectroscopy revealed that the most stable conformers have a gauche arrangement around the O-C-C-O dihedral angle, which allows for the formation of a weak intramolecular hydrogen bond. uc.pt A similar situation is expected for this compound, where the anti and gauche conformers would be in equilibrium. The anti conformer, with the two bromine atoms positioned at 180° to each other, is likely to be sterically favored. However, gauche conformers may be stabilized by intramolecular hydrogen bonding between the hydroxyl groups. By analyzing the spectra at different temperatures, it may be possible to identify bands corresponding to different conformers and gain insight into their relative stabilities.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays off a single crystal of the substance, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, obtaining a suitable single crystal would allow for:

Unambiguous confirmation of the connectivity: The pattern of covalent bonds would be clearly visible.

Determination of the relative stereochemistry: The spatial arrangement of the bromine atoms and hydroxyl groups at the C2 and C3 chiral centers would be definitively established as being anti to each other in the solid state.

Determination of the absolute configuration (for a single enantiomer): If a single enantiomer, for example, (2R,3R)-2,3-Dibromobutane-1,4-diol, crystallizes, and the data is of sufficient quality, the anomalous dispersion effect of the heavy bromine atoms can be used to determine the absolute configuration (R,R or S,S) without ambiguity.

While no published crystal structure for this compound was found, this technique remains the gold standard for solid-state structural elucidation and would provide the most complete picture of its stereochemistry.

Chromatographic and Mass Spectrometric Techniques for Stereoisomer Separation and Characterization

The accurate analysis of this compound, which exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)), necessitates advanced analytical techniques capable of resolving and identifying these distinct stereoisomers. nih.gov Chromatographic methods coupled with mass spectrometry provide the requisite selectivity and sensitivity for both qualitative characterization and quantitative purity assessment. libretexts.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying potential byproducts from its synthesis. Due to the low volatility and polar nature of diols, derivatization is often employed to improve chromatographic performance, though analysis on polar capillary columns can sometimes be performed directly. researchgate.net

Upon electron impact (EI) ionization in the mass spectrometer, the molecule undergoes predictable fragmentation, providing a structural fingerprint. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. deu.edu.tr Consequently, the molecular ion (M⁺) region will exhibit a characteristic triplet of peaks: the M⁺ peak (containing two ⁷⁹Br atoms), an M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and an M+4 peak (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. deu.edu.tr

Fragmentation patterns are dominated by cleavages adjacent to the functional groups (hydroxyl and bromine). diva-portal.org Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group is a common pathway for alcohols. aminer.org

Loss of Water: Alcohols frequently show a peak corresponding to the loss of a water molecule (M-18). aminer.org

Loss of Bromine: The carbon-bromine bond is relatively weak, leading to fragments from the loss of a bromine radical (M-79/81) or HBr (M-80/82). researchgate.net

Chain Cleavage: Cleavage of the central C2-C3 bond can also occur.

Analysis of these fragments allows for the confirmation of the target compound's identity and the tentative identification of impurities or byproducts that would exhibit different fragmentation patterns.

Table 1: Predicted GC-MS Fragmentation Data for 2,3-Dibromobutane-1,4-diol

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityNotes
246/248/250[C₄H₈Br₂O₂]⁺Molecular ion (M⁺) cluster, may be weak or absent. aminer.org
167/169[M - Br]⁺Loss of a single bromine atom.
149/151[M - Br - H₂O]⁺Subsequent loss of water after bromine loss.
123/125[C₂H₄BrO]⁺Fragment from cleavage of the central C2-C3 bond.
88[M - 2Br]⁺Loss of both bromine atoms from the molecular ion. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the stereoisomers of 2,3-Dibromobutane-1,4-diol. Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.org This is achieved by using a Chiral Stationary Phase (CSP).

The separation strategy relies on the differential interaction between the individual stereoisomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient, noncovalent diastereomeric complexes with different stabilities. libretexts.org This results in different retention times for each stereoisomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple stereocenters. wikipedia.org

Method development involves optimizing the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the peaks corresponding to the (2R,3R) enantiomer, its (2S,3S) counterpart, and the meso-(2R,3S) form. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile or methanol) modes can be explored. wikipedia.orgrsc.org The choice of alcohol (e.g., isopropanol, ethanol) as a modifier in normal-phase chromatography is critical as it influences the hydrogen bonding interactions that are often key to chiral recognition. rsc.org

Table 2: Representative HPLC Conditions for Chiral Separation of Butanediol Isomers

ParameterConditionRationale/Reference
ColumnChiral Stationary Phase (e.g., Cellulose or Amylose-based, 4.6 x 250 mm, 5 µm)Provides the necessary chiral environment for stereoisomer separation. wikipedia.orgrsc.org
Mobile PhaseIsocratic; Hexane/Isopropanol (e.g., 90:10 v/v)Normal-phase conditions are often successful for resolving polar analytes on polysaccharide CSPs. The alcohol modifier is adjusted to optimize resolution. rsc.org
Flow Rate1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
DetectionUV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)The compound lacks a strong chromophore, necessitating detection at low UV wavelengths or via a universal detector like RI. rsc.org
Expected Elution OrderMeso isomer followed by the enantiomeric pairDiastereomers (meso vs. enantiomers) often separate more easily than enantiomers. The specific order depends on the exact CSP and conditions.

Application of Multivariate Spectroscopic Methods for Complex Sample Analysis

In instances where samples contain a complex mixture of stereoisomers, starting materials, and byproducts, traditional univariate analysis of spectroscopic or chromatographic data can be insufficient. Overlapping peaks in chromatography or complex spectral regions in NMR or IR can obscure the quantitative and qualitative information of individual components. diva-portal.org In such cases, multivariate spectroscopic methods, a branch of chemometrics, offer powerful tools for data deconvolution and interpretation. oup.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. For example, a series of HPLC-DAD (Diode Array Detector) or GC-MS runs of different reaction batches can be analyzed. PCA can transform the large data matrix into a small number of principal components (PCs) that describe the major sources of variation in the data. aip.orgaip.org Plotting the scores of the first few PCs can reveal clustering of samples based on their composition, helping to identify outlier batches or shifts in the stereoisomer profile. pharmaexcipients.com

For quantitative analysis in the presence of severe signal overlap, Multivariate Curve Resolution (MCR) is a highly effective technique. brjac.com.br MCR can mathematically resolve a data matrix from a single chromatographic run (e.g., HPLC-DAD data, which is a matrix of absorbance vs. time vs. wavelength) into the pure elution and spectral profiles of the individual components. nih.govacs.org This allows for the quantification of co-eluting species, such as an impurity peak hidden under a major stereoisomer peak, without achieving baseline chromatographic separation. diva-portal.org The application of MCR can significantly enhance the information obtained from complex analyses, providing a more accurate assessment of stereochemical purity. rsc.org

Table of Mentioned Compounds

Applications of 2r,3r Rel 2,3 Dibromobutane 1,4 Diol and Its Derivatives in Advanced Organic Synthesis

Strategic Role as Chiral Building Blocks and Synthons

The C2-symmetry of (2R,3R)-rel-2,3-Dibromobutane-1,4-diol is a key feature that simplifies the synthesis of stereochemically complex targets by reducing the number of possible diastereomeric transition states in a reaction. nih.gov This inherent chirality makes it an attractive starting point for asymmetric synthesis. researchgate.net

Directed Synthesis of Complex Polyfunctionalized Molecules

This compound serves as a precursor to (R,R)-1,2:3,4-diepoxybutane (DEB), a highly reactive and versatile intermediate. wikipedia.orgnih.gov The diepoxide is a powerful electrophile that can react with a variety of nucleophiles, enabling the construction of complex polyfunctionalized molecules. For instance, the reaction of DEB with 2'-deoxyguanosine (B1662781) has been studied to understand the formation of DNA adducts, highlighting its role in the synthesis of modified nucleosides for biological studies. nih.govamanote.com The ability of DEB to undergo sequential reactions at its two epoxide rings allows for the controlled introduction of different functional groups, leading to the synthesis of diverse and intricate molecular architectures. nih.govrsc.org

The general transformation of the diol to the diepoxide and subsequent reactions can be summarized as follows:

Starting MaterialKey IntermediateExample Product Class
This compound(R,R)-1,2:3,4-DiepoxybutanePolyfunctionalized alkanes, modified nucleosides

Precursors for Enantiopure Ligands and Chiral Auxiliaries

The C2-symmetric backbone of this compound makes it an ideal precursor for the synthesis of enantiopure ligands and chiral auxiliaries, which are essential tools in asymmetric catalysis. researchgate.netacs.org Chiral phosphine (B1218219) ligands, for example, play a pivotal role in transition-metal-catalyzed asymmetric reactions. nih.gov While direct synthesis of ligands from the dibromodiol is not extensively documented in readily available literature, its conversion to chiral 1,2-diols and diamines provides a pathway to such molecules. For example, chiral 1,2-diols are known to be valuable in the preparation of chiral ligands. acs.org The synthesis of novel C2-symmetric chiral piperazines from L-proline for use in asymmetric acylation of meso-1,2-diols demonstrates a relevant strategy. nih.govorganic-chemistry.org

The potential synthetic pathway from the diol to a chiral ligand framework is outlined below:

PrecursorIntermediateTarget Ligand Class
This compoundChiral Diamine/DiolChiral Phosphine Ligands, Chiral Piperazines

Introduction of Halogen Functionality in Fine Chemical and Agrochemical Synthesis

Brominated organic compounds are significant intermediates in the synthesis of fine chemicals and agrochemicals due to the versatile reactivity of the carbon-bromine bond. google.comjustia.com While specific examples of agrochemicals directly synthesized from this compound are not prominently reported, the presence of two bromine atoms makes it a valuable synthon for introducing this functionality. The related compound, 2,3-dibromo-2-butene-1,4-diol, has been noted for its potential as a biocide. google.com The development of brominated polymeric flame retardants from copolymers of styrene (B11656) and polybutadiene (B167195) further illustrates the utility of bromine incorporation in specialty chemicals. researchgate.net

Integration into Novel Material Architectures

The difunctional nature of this compound and its derivatives allows for their incorporation into polymeric structures, leading to materials with unique properties.

Monomeric Units in Specialty Polymer Development (e.g., Biobased Copolyesters)

This compound and its derivatives can be utilized as monomers in the synthesis of specialty polymers. The conversion of the diol to 1,2:3,4-diepoxybutane (DEB) provides a monomer that can act as a cross-linking agent for polymers like textiles. wikipedia.orgnih.gov This cross-linking ability is crucial for modifying the mechanical properties and thermal stability of materials.

Furthermore, the interest in biobased polymers has driven research into the use of renewable monomers. researchgate.netmdpi.com While direct polymerization of this compound into copolyesters is not widely documented, its potential as a biobased monomer or a precursor to one is significant, particularly in the development of materials with enhanced flame retardancy. nih.govornl.gov Brominated diols are known to be used in the synthesis of flame-retardant polyurethanes. researchgate.net

Biochemical Research Tool Development

The reactivity of derivatives of this compound has been harnessed to create tools for biochemical research.

The diepoxide derivative, DEB, is a key component in the DEB test, which is used to screen for Fanconi anemia, a genetic disorder characterized by chromosomal instability. wikipedia.orgnih.gov In this context, DEB acts as a DNA cross-linking agent, and the cellular response to this damage is indicative of the disease state. This application establishes DEB, and by extension its diol precursor, as a critical tool in clinical diagnostics and research into DNA repair mechanisms. researchgate.net

Furthermore, epoxides are recognized as valuable functional groups in the design of biochemical probes for protein labeling and studying enzyme activity. nih.govnih.govresearchgate.netyoutube.com The ability of epoxides to react with nucleophilic residues on proteins allows for the development of affinity probes to study protein function and localization. nih.gov The exocyclic adducts formed between DEB and deoxyadenosine (B7792050) have been synthesized and characterized to understand the mechanisms of DNA damage by this carcinogen. nih.gov This line of research underscores the role of this compound derivatives in advancing our understanding of fundamental biological processes and toxicology.

Probes for Elucidating Enzyme Mechanisms and Metabolic Pathways

The structural characteristics of this compound make it a valuable candidate for use as a molecular probe in biochemical studies. The bromine and hydroxyl groups can engage in halogen and hydrogen bonding, which influences the molecule's reactivity and interactions with biological macromolecules. google.com This reactivity can be harnessed to study the active sites of enzymes.

While direct studies naming this compound as an enzyme inhibitor are not prevalent, the application of similar small molecules provides a strong precedent. For instance, but-3-ene-1,2-diol, a structural analogue, has been successfully used as a mechanism-based inhibitor for coenzyme B12-dependent glycerol (B35011) dehydratase. sigmaaldrich.com This analogue acts on the enzyme to form a stabilized radical, which interrupts the catalytic cycle. sigmaaldrich.com Given that this compound possesses two electrophilic carbon centers (due to the C-Br bonds) and two nucleophilic hydroxyl groups, it has the potential to act as an alkylating agent towards nucleophilic residues (like cysteine or histidine) within an enzyme's active site, leading to irreversible inhibition. This makes it a useful tool for identifying active site residues and elucidating enzymatic mechanisms.

Synthesis of Specialized Arsenic-Containing Lipids

A significant application of vicinal dibromo diols is in the synthesis of specialized organoarsenic compounds, particularly arsenic-containing lipids, known as arsonolipids. One of the primary applications of the related meso-2,3-dibromobutane-1,4-diol is its reaction with sodium arsenite to form arsenic-containing lipids. google.com This reaction proceeds via a nucleophilic substitution where the arsenite anion displaces the bromide ions.

The synthesis of arsonolipids is of interest due to their unique biological properties, including potential anticancer activity. While the direct synthesis from this compound is not extensively documented, the established reactivity of similar compounds provides a clear synthetic pathway. The general approach involves reacting the dibromo diol with a source of arsenic, such as sodium arsenite (Na₃AsO₃), which can be formed from arsenic trioxide (As₂O₃) and a base. This reaction would form a cyclic arsenite ester, which can be further modified to produce a variety of arsonolipids.

Synthetic Utility in Macrocyclic Chemistry and Supramolecular Assemblies

The defined stereochemistry and bifunctional nature of this compound make it a valuable precursor for creating larger, complex molecular structures.

This compound can serve as a key building block in the synthesis of macrocyclic ligands and their corresponding metal complexes. While the specific use of this diol is not widely reported, the synthesis of diazadioxa oxovanadium(IV) macrocyclic complexes has been successfully achieved using the closely related compound, 1,4-dibromobutane (B41627). scbt.com In these template syntheses, the dibromoalkane acts as a linker, reacting with a pre-formed Schiff base complex in a cyclization reaction to create the final macrocycle.

A plausible synthetic route using this compound would involve the reaction of the diol's hydroxyl groups (or a derivative thereof) with other components to form a macrocyclic ligand. Alternatively, the bromine atoms can be displaced by nucleophilic groups from a precursor molecule in a template synthesis around a central vanadium ion. The presence of the hydroxyl groups on the macrocyclic backbone could influence the solubility, coordination properties, and biological activity of the resulting oxovanadium(IV) complex. scbt.com

There is no extensive documentation for the use of this compound in the synthesis of rotaxanes and other mechanically interlocked molecules. However, its structure makes it a theoretically suitable component for such constructions. Rotaxanes consist of a linear "axle" molecule threaded through a cyclic "wheel" molecule, with bulky "stoppers" at each end of the axle to prevent unthreading.

This compound is a linear molecule with reactive functional groups at its core (bromine atoms) and ends (hydroxyl groups). It could function as the axle component. The synthesis could proceed by first threading the diol through a suitable macrocycle (the wheel). Subsequently, the terminal hydroxyl groups could be reacted with large, bulky molecules to act as stoppers, thus forming the final rotaxane structure. The stereochemistry of the diol could impart specific conformational properties to the resulting interlocked assembly.

Applications in Organometallic Reagent Preparation (e.g., Grignard Reagents, Organolithium Compounds)

The preparation of organometallic reagents like Grignard and organolithium compounds typically involves the reaction of an organohalide with magnesium or lithium metal, respectively. nih.gov The reaction of 1,4-dibromobutane with magnesium in ether is known to produce a bis-Grignard reagent.

Due to the presence of acidic hydroxyl groups, this compound cannot be directly used to form Grignard or organolithium reagents. These strong bases would be instantly quenched by the alcohol protons. Therefore, a protection strategy is necessary. The hydroxyl groups must first be converted into a non-acidic protecting group, such as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or TBDMS ether) or an acetal.

Once the diol is protected, the resulting dibromo derivative can be reacted with:

Magnesium metal in an ether solvent (like diethyl ether or THF) to form a di-Grignard reagent.

Two equivalents of lithium metal to form an organolithium species. nih.gov

These resulting organometallic reagents would be highly reactive, bifunctional nucleophiles. Their defined stereochemistry could be exploited in stereoselective addition reactions to carbonyls and other electrophiles, providing a pathway to complex chiral molecules.

Data Tables

Table 1: Summary of Synthetic Applications

Application Area Subsection Role of this compound Key Reaction Type Potential Products
Biochemical Probes 6.3.1 Enzyme inhibitor/probe Nucleophilic substitution (alkylation of active site) Covalently modified enzymes
Specialized Lipids 6.3.2 Precursor Nucleophilic substitution Arsonolipids, cyclic arsenites
Macrocyclic Chemistry 6.4.1 Linker/Backbone precursor Template cyclization, etherification Diazadioxa oxovanadium(IV) complexes
Supramolecular Assemblies 6.4.2 "Axle" component (theoretical) Stopper addition, threading Rotaxanes, catenanes

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₄H₈Br₂O₂
1,4-dibromobutane C₄H₈Br₂
Arsenic trioxide As₂O₃
But-3-ene-1,2-diol C₄H₈O₂
Coenzyme B12 C₆₃H₈₈CoN₁₄O₁₄P
Diethyl ether C₄H₁₀O
Glycerol dehydratase N/A (Enzyme)
Magnesium Mg
Lithium Li
Sodium arsenite AsNa₃O₃
Tetrahydrofuran (THF) C₄H₈O

Q & A

Q. What are the established synthetic routes for (2R,3R)-rel-2,3-Dibromobutane-1,4-diol, and how can stereochemical purity be ensured?

The compound is typically synthesized via bromination of 1,4-butanediol derivatives. A regioselective approach involves reacting vicinal diols with brominating agents like HBr or PBr₃ under controlled conditions. For stereochemical control, chiral catalysts or enantiomerically pure starting materials (e.g., tartaric acid derivatives) may be employed . Purification via recrystallization or chiral HPLC is critical to isolate the (2R,3R)-rel diastereomer. X-ray crystallography (as demonstrated for structurally related compounds) can confirm absolute configuration .

Key Data :

PropertyValueSource
Molecular formulaC₄H₈Br₂O₂
Melting point88–90°C (lit.)
Enantiomeric purity checkChiral HPLC, X-ray diffraction

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies bromine-induced deshielding patterns. For example, the vicinal dibromo protons appear as distinct multiplets (δ ~3.5–4.5 ppm), while hydroxyl protons may exchange in D₂O .
  • X-ray crystallography : Resolves stereochemical ambiguity by revealing bond angles and spatial arrangement (e.g., C-Br bond lengths ≈1.93–1.97 Å) .
  • Polarimetry : Measures optical activity if enantiomers are isolated (e.g., [α]D values for related diols range ±15–20°) .

Contradictions in spectral data (e.g., melting point variations) may arise from impurities or polymorphic forms, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

The compound acts as a chain extender in bio-inspired intrinsically disordered polymers. Its vicinal dibromo groups enable nucleophilic substitution reactions with thiols or amines, while the diol backbone provides flexibility. The (2R,3R) configuration may favor specific transition states during polymerization, impacting polymer topology and mechanical properties in soft robotics applications . Reaction conditions (e.g., inert atmosphere, 50°C, Cs₂CO₃ activation) are critical to avoid racemization .

Example Reaction Pathway :

  • Step 1: Hydroxyl activation via cesium carbonate.
  • Step 2: Coupling with functionalized amino acids under inert conditions.
  • Step 3: Protection/deprotection strategies (e.g., BOC groups) to control regioselectivity .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in melting points (e.g., 88–90°C vs. broader ranges) often stem from solvent-dependent crystallization or hygroscopicity. To mitigate:

  • Use anhydrous solvents (e.g., THF, Et₂O) for recrystallization.
  • Validate purity via HPLC (>95% by area) or differential scanning calorimetry (DSC) .
  • Cross-reference ¹³C NMR with computational models (e.g., DFT-predicted chemical shifts) .

Q. How can mechanistic studies improve the yield of stereoselective bromination reactions?

Kinetic vs. thermodynamic control must be balanced. For example:

  • Low-temperature bromination (0–5°C) favors the (2R,3R)-rel product by slowing racemization .
  • Additives like pyridine sequester HBr byproducts, shifting equilibrium toward dibromination .
  • In situ monitoring via FT-IR or Raman spectroscopy tracks Br₂ consumption to optimize reaction time .

Methodological Considerations

  • Safety : The compound is classified as Xi (irritant). Use fume hoods, gloves, and eye protection. Storage at 2–8°C prevents decomposition .
  • Data Reproducibility : Report solvent ratios, heating rates, and instrument calibration details (e.g., NMR referencing to TMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.